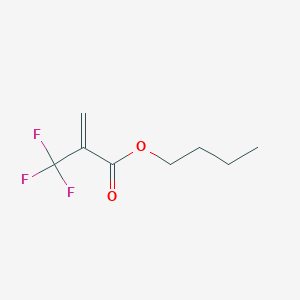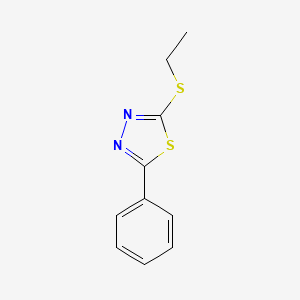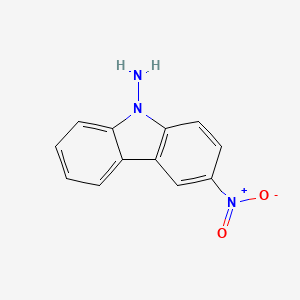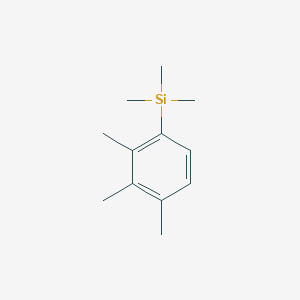
Trimethyl(2,3,4-trimethylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,3,4-trimethylphenyl)silane is an organosilicon compound with the molecular formula C12H20Si. It is a derivative of silane, where the silicon atom is bonded to a trimethylphenyl group and three methyl groups. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(2,3,4-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a Grignard reagent derived from 2,3,4-trimethylbromobenzene. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Hydrosilanes like triethylsilane can be employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trimethylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group instead of a trimethylphenyl group.
Uniqueness
Trimethyl(2,3,4-trimethylphenyl)silane is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propiedades
Número CAS |
112277-73-3 |
|---|---|
Fórmula molecular |
C12H20Si |
Peso molecular |
192.37 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4-trimethylphenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3 |
Clave InChI |
IAGDVFQGHLAUPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
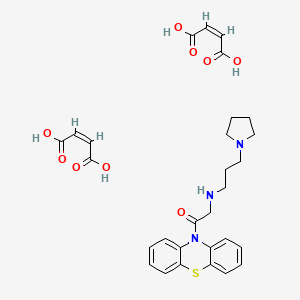
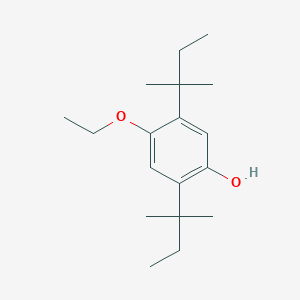
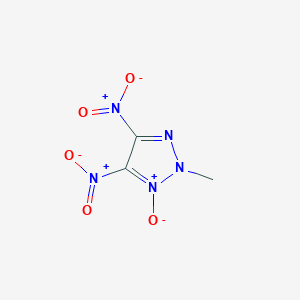
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
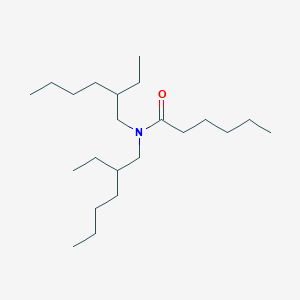
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
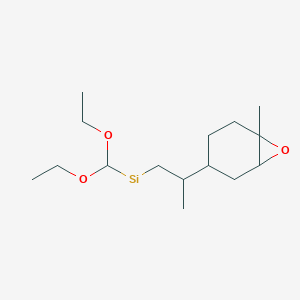
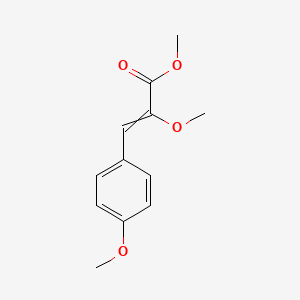
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
